A Technical Guide to the Physicochemical Properties of 5-Methyl-2-propoxyphenylboronic Acid for Advanced Drug Development
A Technical Guide to the Physicochemical Properties of 5-Methyl-2-propoxyphenylboronic Acid for Advanced Drug Development
Preamble: The Strategic Importance of Arylboronic Acids in Modern Medicinal Chemistry
The ascent of boronic acids, particularly arylboronic acids, from niche synthetic reagents to critical pharmacophores represents a significant milestone in drug discovery.[1][2] Their unique electronic characteristics, including a vacant p-orbital on the boron atom, confer the ability to act as versatile Lewis acids and to form reversible covalent bonds with diols—a feature exploited in sensors and targeted drug delivery.[3] The approval of drugs like bortezomib (Velcade®) has solidified their place in the pharmaceutical armamentarium, demonstrating that the boronic acid moiety can be engineered for potent and specific biological activity.[2]
This guide focuses on a specific, promising scaffold: 5-Methyl-2-propoxyphenylboronic acid (CAS No: 480438-70-8). Understanding the fundamental physicochemical properties of such a molecule is not an academic exercise; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized understanding of how these properties are determined and what they signify for researchers in the field.
Section 1: Core Molecular and Physical Attributes
A foundational characterization of any active pharmaceutical ingredient (API) begins with its essential physical and chemical identifiers. These parameters govern its behavior from solid-state stability to its interaction with biological systems.
Molecular Structure and Identity
The structure of 5-Methyl-2-propoxyphenylboronic acid combines a lipophilic propoxy group and a methyl-substituted aromatic ring with the polar boronic acid functional group. This amphipathic nature is central to its behavior.
Caption: 2D Structure of 5-Methyl-2-propoxyphenylboronic acid.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data available for 5-Methyl-2-propoxyphenylboronic acid. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that must be confirmed empirically.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₁₅BO₃ | [4] | - |
| Molar Mass | 194.04 g/mol | [4][5] | - |
| Appearance | Colorless or yellowish solid | [4] | Typical for arylboronic acids. |
| Melting Point | 68-73 °C | [4] | Experimental (lit.). |
| Boiling Point | 362.9 ± 52.0 °C | [4] | Predicted. |
| Density | 1.08 ± 0.1 g/cm³ | [4] | Predicted. |
| pKa | 8.69 ± 0.53 | [4] | Predicted. |
| Flash Point | 173.3 °C | [4] | - |
| Vapor Pressure | 6.68E-06 mmHg at 25°C | [4] | - |
| Refractive Index | 1.512 | [4] | - |
Section 2: Experimental Characterization Protocols
To ensure scientific rigor, predicted values must be validated. The following section details standardized, field-proven protocols for determining the critical properties of 5-Methyl-2-propoxyphenylboronic acid.
Workflow for Physicochemical Profiling
A systematic approach is essential for comprehensive characterization. The following workflow outlines the logical sequence of experiments.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Solubility Assessment
Causality: Solubility is a master variable in drug development, directly influencing bioavailability, formulation options, and administration routes. The "Like dissolves like" principle is a useful starting point, but empirical testing across a range of physiologically relevant media is non-negotiable.[6] This protocol uses a tiered approach to classify the compound's solubility.
Methodology:
-
Preparation: Prepare stock solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl in deionized water.[7][8]
-
Initial Water Solubility:
-
Add 25 mg of 5-Methyl-2-propoxyphenylboronic acid to a small test tube.
-
Add 0.75 mL of deionized water in 0.25 mL increments, vortexing vigorously for 30 seconds after each addition.[7]
-
Observe for complete dissolution. If soluble, test the solution with litmus paper to determine its acidic or basic nature.[8]
-
-
Acid/Base Solubility (if water-insoluble):
-
Test 1 (Strong Acid): In a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution incrementally, with vortexing. Solubility indicates the presence of a basic functional group (unlikely for this molecule, but a standard test).[7]
-
Test 2 (Strong Base): In a new test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution incrementally. Solubility strongly suggests an acidic functional group, as the base deprotonates the boronic acid to form a more polar, soluble salt.
-
Test 3 (Weak Base): If soluble in 5% NaOH, repeat the test using 5% NaHCO₃. Solubility in this weak base indicates a relatively strong organic acid.[7]
-
-
Organic Solvent Solubility: Repeat the procedure with common organic solvents such as ethanol, methanol, DMSO, and hexane to establish a polarity profile.
Caption: Decision tree for systematic solubility classification.
Protocol 2: Acidity Constant (pKa) Determination
Causality: The pKa of a boronic acid is arguably its most important physicochemical property.[9] It dictates the equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate form at a given pH. This equilibrium governs diol binding, receptor interactions, and membrane permeability.[3] With a predicted pKa of ~8.7, this compound will be predominantly in its neutral, more lipophilic form at physiological pH (7.4), which has profound implications for its absorption and distribution.
Methodology (Spectrophotometric Titration): This method is preferred for compounds with a UV chromophore, as is the case here, and requires less material than potentiometric titration.[10][11]
-
Instrumentation: A UV-Vis spectrophotometer with a thermostatted cuvette holder (25 °C) and a calibrated pH meter.
-
Reagent Preparation:
-
Prepare a ~1 mM stock solution of 5-Methyl-2-propoxyphenylboronic acid in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions spanning the pH range of ~7.5 to 10.0 (e.g., phosphate or borate buffers).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Procedure:
-
Identify the analytical wavelength (λ_max) where the largest change in absorbance occurs between the acidic and basic forms of the boronic acid by scanning the spectrum at a low pH (~2) and a high pH (~12).
-
In a cuvette, create a dilute solution of the compound (~50 µM) in a starting buffer (e.g., pH 7.5).
-
Measure the absorbance at the predetermined λ_max.
-
incrementally add small, precise volumes of 0.1 M NaOH to the cuvette, stirring gently. After each addition, measure and record both the pH of the solution and the absorbance.
-
Continue this process until the pH is well above the expected pKa (e.g., pH 10.0).
-
-
Data Analysis:
-
Plot the measured absorbance versus the measured pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.
-
The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance values.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: Establishing the purity of a compound is a prerequisite for any further study. HPLC is the gold standard for separating the main compound from any impurities, starting materials, or degradation products.[12][13] Boronic acids can be challenging due to potential secondary interactions with metal surfaces in standard HPLC systems.[12]
Methodology (Reversed-Phase HPLC):
-
System: An HPLC system equipped with a UV-PDA (Photodiode Array) detector and a column oven.[12]
-
Column: A high-quality C18 column (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm). The use of columns with technology to minimize metal interactions (like MaxPeak™) is highly recommended.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
The acidic modifier is crucial for ensuring good peak shape by keeping the boronic acid in its protonated state.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes. This will effectively elute the compound while separating it from more or less polar impurities.
-
-
Detection: Monitor at a suitable wavelength determined from a UV scan (e.g., 254 nm or the compound's λ_max). The PDA detector allows for the acquisition of the full UV spectrum of the peak, aiding in peak identification and purity assessment.
-
Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Section 3: Implications for Drug Development
The physicochemical profile of 5-Methyl-2-propoxyphenylboronic acid provides critical insights for its development trajectory:
-
Solubility & Formulation: Its predicted poor water solubility but likely solubility in basic solutions suggests that salt formation could be a viable strategy to develop an aqueous formulation for parenteral administration. For oral delivery, formulation strategies enhancing dissolution (e.g., amorphous solid dispersions) may be necessary.
-
Absorption & Distribution: The pKa of ~8.7 indicates that at the pH of the small intestine (~6-7.5), the compound will be overwhelmingly in its neutral, more membrane-permeable form, favoring passive diffusion and oral absorption. The presence of the propoxy and methyl groups increases lipophilicity, which may also enhance membrane permeability but could lead to higher plasma protein binding.
-
Target Engagement: As a Lewis acid, its ability to interact with biological targets (e.g., serine proteases) or bind to diol-containing carbohydrates is pH-dependent. Understanding the pKa is essential for designing in vitro assays at the appropriate buffer pH to reflect physiological conditions and accurately measure potency.[11]
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